4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline (CAS 885277-53-2) features a unique substitution pattern: reactive C4-Cl for SNAr/cross-coupling, 2-fluorophenyl for hinge-binding, and 6-methyl for optimized lipophilicity (LogP 5.29) and metabolic stability. Unlike methoxy/amino analogs or positional isomers (e.g., 5-methyl, 4-fluorophenyl variants), this scaffold is validated in PI3K, EGFR/HER2, and JAK kinase inhibitor programs. Available at ≥98% purity for fragment-based screening and pharmaceutical intermediate synthesis. Inquire for batch-specific COA and bulk quotes.

Molecular Formula C15H10ClFN2
Molecular Weight 272.7 g/mol
CAS No. 885277-53-2
Cat. No. B1452343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
CAS885277-53-2
Molecular FormulaC15H10ClFN2
Molecular Weight272.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3F
InChIInChI=1S/C15H10ClFN2/c1-9-6-7-13-11(8-9)14(16)19-15(18-13)10-4-2-3-5-12(10)17/h2-8H,1H3
InChIKeyDOIURJRDMJCUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline (CAS 885277-53-2): A Strategic Quinazoline Building Block


4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline (CAS 885277-53-2) is a substituted quinazoline derivative with the molecular formula C₁₅H₁₀ClFN₂ and molecular weight of 272.71 Da [1]. The compound features a quinazoline bicyclic core bearing a reactive chlorine atom at the C4 position, a 2-fluorophenyl group at the C2 position, and a methyl substituent at the C6 position . This substitution pattern confers physicochemical properties including a calculated LogP of 5.29 and polar surface area (PSA) of 26 Ų [1], positioning it as a lipophilic, membrane-permeable scaffold. The compound is commercially available as a research chemical and pharmaceutical intermediate , with typical purity specifications of ≥98% .

Why 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline Cannot Be Substituted with Generic Quinazoline Analogs


Substitution of 4-chloro-2-(2-fluorophenyl)-6-methylquinazoline with structurally related quinazoline derivatives without rigorous validation introduces significant risk to synthetic outcomes and biological reproducibility. The C4 chlorine atom serves as the primary reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [1]; replacing this with a C4-methoxy or C4-amino analog fundamentally alters the compound's reactivity profile and the synthetic pathways available. The 2-fluorophenyl moiety, positioned ortho to the quinazoline core, introduces distinct electronic effects and conformational constraints compared to non-fluorinated phenyl or para-fluoro analogs [2]. Furthermore, the 6-methyl substituent modulates both lipophilicity (LogP 5.29) [3] and metabolic stability in downstream applications relative to unsubstituted or 6-halogenated quinazolines. Evidence indicates that closely related positional isomers (e.g., 4-chloro-2-(4-fluorophenyl)-6-methylquinazoline) and functional group analogs (e.g., 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline, also known as Midazolam EP Impurity H) exhibit distinct physicochemical properties and synthetic utilities. These structural features collectively define a unique chemical space that generic quinazoline building blocks cannot recapitulate without altering reaction yields, selectivity, or the pharmacological profile of derived compounds.

Quantitative Differentiation Evidence for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline vs. Closest Analogs


C4 Chlorine vs. C4 Methoxy: Reactive Handle Differential for Nucleophilic Aromatic Substitution

The C4 chlorine atom in 4-chloro-2-(2-fluorophenyl)-6-methylquinazoline provides a reactive electrophilic site for nucleophilic aromatic substitution (SNAr), enabling direct installation of amine, alkoxy, or thiol functionality without additional activation steps. This contrasts with C4-methoxy quinazoline analogs, which require demethylation and subsequent activation for further derivatization [1]. The C4-chloro group represents the standard reactive handle for accessing 4-anilinoquinazolines, a pharmacophore class that includes clinically approved EGFR inhibitors [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

2-Fluorophenyl (ortho-F) vs. 2-Phenyl (H): Electronic Modulation and Conformational Restriction

The ortho-fluorine substituent on the 2-phenyl ring introduces both electron-withdrawing inductive effects and steric constraints that distinguish this compound from the non-fluorinated 2-phenyl analog. In quinazoline-based kinase inhibitor scaffolds, 2-fluorophenyl substitution has been shown to enhance target binding through favorable dipolar interactions and to restrict rotational freedom of the pendant aryl group, potentially improving binding entropy [1]. SAR studies on 4-morpholino-2-phenylquinazolines demonstrate that aromatic substitution at the 2-position significantly modulates PI3K p110α inhibitory activity [2].

Structure-Activity Relationship Kinase Inhibition Molecular Recognition

6-Methyl vs. 6-H Substitution: Lipophilicity Modulation for Cellular Permeability

The 6-methyl substituent on the quinazoline core increases lipophilicity relative to the unsubstituted analog, as quantified by calculated LogP values. This compound exhibits a calculated LogP of 5.29 [1], compared to an estimated LogP of approximately 4.7-4.9 for the corresponding 6-H quinazoline analog (calculated based on fragment contribution differences). The increased lipophilicity enhances predicted passive membrane permeability, a critical parameter for cellular activity in intact cell assays and in vivo applications.

Physicochemical Optimization Drug-like Properties ADME Prediction

Positional Isomer Differentiation: 6-Methyl vs. 5-Methyl Quinazoline Scaffolds

The 6-methyl substitution pattern of this compound (methyl at position 6 of quinazoline) is structurally distinct from the 5-methyl positional isomer (4-chloro-2-(2-fluorophenyl)-5-methylquinazoline). Literature indicates that 5-methyl quinazoline derivatives exhibit biological activity profiles including EGFR inhibition with reported IC₅₀ values ranging from 0.28 µM to 0.62 µM against cancer cell lines . The regioisomeric relationship means these compounds are not interchangeable; 6-methyl substitution places the methyl group at a position with different electronic conjugation to the pyrimidine ring nitrogens compared to 5-methyl substitution.

Positional Isomerism Regioselective Synthesis Quality Control

Analytical Specification: Purity and Characterization Standards

Commercially sourced 4-chloro-2-(2-fluorophenyl)-6-methylquinazoline is supplied with defined purity specifications. Fluorochem offers this compound at 98% purity , while other suppliers provide material at 95-96% purity grades [1]. The compound's identity is verifiable via CAS registry number 885277-53-2, MFCD identifier MFCD04115248, and canonical SMILES CC1=CC=C2N=C(C3=CC=CC=C3F)N=C(Cl)C2=C1 [2]. Standard characterization includes ¹H NMR, LCMS, and HPLC purity analysis.

Quality Control Analytical Chemistry Procurement Specification

Physicochemical Property Profile: PSA and Rotatable Bond Metrics

The compound exhibits physicochemical parameters that align with drug-like chemical space: polar surface area (PSA) of 26 Ų, rotatable bond count of 1, and fraction of sp³-hybridized carbons (Fsp³) of 0.066 [1]. These values indicate high membrane permeability potential and conformational rigidity, properties valued in fragment-based drug discovery and scaffold optimization. The low rotatable bond count (1 bond) minimizes conformational entropy loss upon target binding compared to more flexible analogs with additional rotatable bonds.

Drug-likeness Physicochemical Profiling Lead Optimization

Validated Application Scenarios for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline (CAS 885277-53-2)


Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

This compound serves as a direct precursor for constructing 4-anilinoquinazolines via SNAr reaction with substituted anilines. The C4 chlorine provides the reactive electrophilic site, while the 2-fluorophenyl and 6-methyl substituents remain intact, contributing to the pharmacophore. This synthetic route is documented in patent literature as a key step in preparing quinazoline derivatives with erbB family kinase inhibitory activity [1]. The 6-methyl group may confer favorable pharmacokinetic properties in derived inhibitors, consistent with SAR observations in quinazoline-based kinase inhibitor programs [2].

Fragment-Based Drug Discovery Starting Point for Kinase Targeting

With molecular weight of 272.71 Da, LogP of 5.29, and only 1 rotatable bond [3], this compound occupies an optimized fragment-like chemical space. The 2-fluorophenyl moiety provides a defined vector for hinge-binding interactions in kinase ATP pockets, while the C4 chlorine enables rapid parallel derivatization. The compound's physicochemical profile (PSA 26 Ų, H-bond acceptors 2, H-bond donors 0) supports membrane permeability, making it suitable for cellular fragment screening campaigns and structure-guided elaboration programs.

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

The defined 6-methyl substitution pattern of this compound distinguishes it from the 5-methyl positional isomer . This property enables its use as an analytical reference standard for developing and validating HPLC, UPLC, or LCMS methods that require resolution of closely related quinazoline positional isomers. Such applications are critical in pharmaceutical impurity profiling, where isomer identification is essential for regulatory compliance.

Chemical Intermediate for 2-Arylquinazoline-Derived Pharmaceuticals

The compound is explicitly designated as a chemical intermediate for pharmaceutical synthesis . Its structural features—specifically the 2-(2-fluorophenyl) group—align with SAR trends in quinazoline-based therapeutic programs targeting PI3K [4], EGFR/HER2 [5], and JAK kinases [6]. The compound's ready availability from commercial suppliers at defined purity grades supports its integration into medicinal chemistry workflows requiring rapid access to substituted quinazoline building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.